N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide
Description
N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide is a propanamide derivative characterized by two distinct structural motifs:
A 4-methoxyphenyl group attached to the propanamide backbone, which may enhance π-π stacking interactions or modulate electron density.
A diisopropylamino-substituted butynyl chain linked to the amide nitrogen, introducing rigidity and lipophilicity.
Properties
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-16(2)22(17(3)4)15-7-6-14-21-20(23)13-10-18-8-11-19(24-5)12-9-18/h8-9,11-12,16-17H,10,13-15H2,1-5H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNDYTIAMSUDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)CCC1=CC=C(C=C1)OC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(diisopropylamino)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 345.49 g/mol. The compound features a diisopropylamino group and a methoxyphenyl group, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H31N3O2 |
| Molecular Weight | 345.49 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Research indicates that this compound exhibits anticancer properties , particularly against various cancer cell lines. Notably, it has shown efficacy in:
- Neuroblastoma : Studies have demonstrated significant cytotoxic effects on neuroblastoma cells, suggesting potential for therapeutic application in pediatric oncology.
- Cervical Cancer : The compound has also been tested against cervical cancer cells, revealing promising results in inhibiting cell proliferation.
Antibacterial and Antioxidant Activities
Similar compounds have demonstrated antibacterial and antioxidant activities, suggesting that this compound may possess these properties as well. Preliminary studies indicate:
- Antibacterial Activity : Potential effectiveness against gram-positive and gram-negative bacteria.
- Antioxidant Activity : Ability to scavenge free radicals, contributing to cellular protection mechanisms.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death pathways, particularly in malignant cells.
- Interaction with Enzymes : Potential interactions with key enzymes involved in tumor growth and survival pathways.
Study 1: Neuroblastoma Cell Line Testing
A study published in a peer-reviewed journal evaluated the effects of this compound on neuroblastoma cell lines. The results indicated:
- Significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis.
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. Findings included:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
These results highlight the compound's potential as a lead for developing new antibacterial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related propanamide derivatives from the evidence, focusing on substituents, synthesis yields, and reported activities:
Key Observations:
- Substituent Impact on Yield: The 4-methoxyphenyl group in 3p (34% yield) and VIk (60% yield) shows variability in synthetic efficiency, likely due to differences in reaction conditions or electronic effects. The diisopropylamino butynyl group in the target compound may pose synthetic challenges similar to P17, which requires specialized catalysts for alkyne functionalization.
- Biological Relevance: VIk demonstrates activity as an adenosine A2B receptor ligand, suggesting that the 4-methoxyphenyl moiety may enhance receptor binding. Compound 6 (61% yield) with a dichlorophenylpyrazole group highlights the role of halogenated substituents in antiparasitic applications.
Spectral and Physicochemical Data
The following table summarizes spectral data for selected analogues:
Notable Trends:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
